
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H17NO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Boc-amino)thiophene-2-carboxylate: Similar structure but with the amino group at a different position on the thiophene ring.
Methyl 5-(Boc-amino)thiophene-2-carboxylate: Lacks the methyl group on the amino moiety.
Uniqueness
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-9(18-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15) |
InChI Key |
RXUFOGGAEWURRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


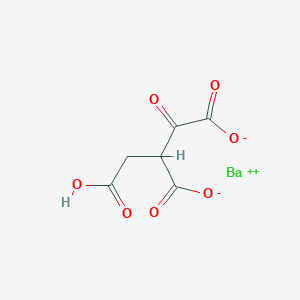
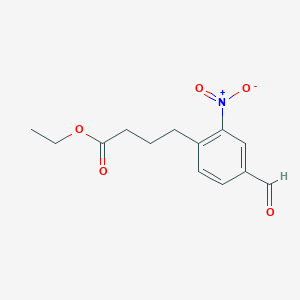
methanamine](/img/structure/B12076449.png)


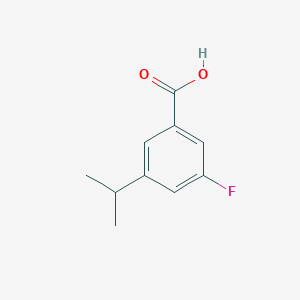
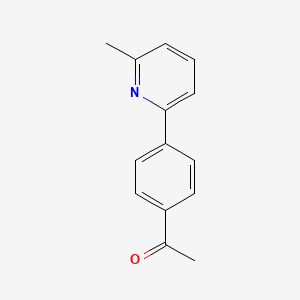

![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
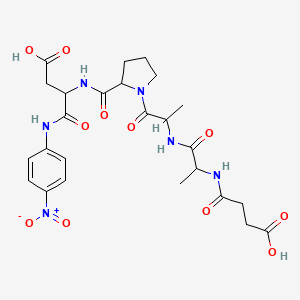
![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)
